Pseudouridine B - 10017-66-0

Pseudouridine B

Catalog Number: EVT-1213102
CAS Number: 10017-66-0
Molecular Formula: C9H12N2O6
Molecular Weight: 244.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pseudouridine B, a derivative of pseudouridine, is a significant nucleoside modification found in various forms of RNA. Pseudouridine itself is recognized as the most prevalent post-transcriptional modification in cellular RNA, influencing RNA stability, structure, and function. The compound is classified as a ribonucleoside, with the chemical formula C₁₁H₁₄N₂O₅. Pseudouridine B specifically refers to a modified form of pseudouridine that may have distinct properties or applications in biochemical studies.

Source and Classification

Pseudouridine is derived from uridine through the enzymatic action of pseudouridine synthases. These enzymes catalyze the isomerization of uridine residues within RNA molecules, resulting in the formation of pseudouridine. Pseudouridine B can be classified under the broader category of nucleoside analogs, which are compounds that resemble natural nucleosides but have variations in their structure that can alter their biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of pseudouridine B can be achieved through various methods, including chemical and enzymatic approaches. One notable method involves a chemical-enzymatic reaction utilizing pseudouridine-5-phosphoglycosidase. The process typically includes:

  1. Preparation of Reaction Mixture: A mixture containing uracil and ribose-5-phosphate is prepared.
  2. Enzymatic Reaction: The mixture is incubated at controlled temperature and pH, with the addition of specific enzyme mutants to enhance yield.
  3. Purification: Following the reaction, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate pseudouridine B from by-products.

For instance, a recent patent describes a method yielding 7.9 g/L of pseudouridine with a conversion rate of 51% and purity exceeding 98% using specific enzyme mutants under optimized conditions .

Molecular Structure Analysis

Structure and Data

Pseudouridine B maintains the core structure of pseudouridine, characterized by a ribose sugar linked to an altered uracil base. The structural formula can be represented as follows:

C11H14N2O5\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_5

The modification involves the attachment of a carbon atom to the nitrogen at position 1 of uracil, which alters hydrogen bonding patterns and enhances stability against hydrolysis compared to uridine.

Data on Molecular Properties

  • Molecular Weight: Approximately 258.24 g/mol
  • Melting Point: Typically ranges between 150°C to 160°C depending on purity.
Chemical Reactions Analysis

Reactions and Technical Details

Pseudouridine B participates in various biochemical reactions, primarily within RNA metabolism. Key reactions include:

  1. Transglycosylation: Pseudouridine synthases catalyze the transfer of ribose from ribonucleotides to form pseudouridine.
  2. Modification Reactions: Pseudouridine can undergo further modifications leading to derivatives that may exhibit altered biological activities.

The specificity of these reactions is largely dictated by the structural characteristics of the target RNA substrate and the enzyme involved .

Mechanism of Action

Process and Data

The mechanism by which pseudouridine B exerts its effects involves several steps:

  1. Binding: Pseudouridine synthases recognize specific RNA sequences for modification.
  2. Isomerization: The enzyme catalyzes the conversion of uridine to pseudouridine through an isomerization reaction, which typically involves a nucleophilic attack on the carbon atom at position 1.
  3. Stabilization: This modification enhances RNA stability and affects interactions with RNA-binding proteins, influencing processes such as translation and splicing.

Research indicates that pseudouridines can significantly alter RNA structure, thereby impacting gene expression regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents like methanol.

Chemical Properties

  • pH Stability: Stable across a wide pH range but sensitive to extreme conditions.
  • Reactivity: Exhibits reactivity towards electrophiles due to its unique nitrogen configuration.

Quantitative analysis methods such as mass spectrometry have been developed for detecting pseudouridine modifications in RNA samples, showcasing its dynamic role in cellular processes .

Applications

Pseudouridine B has numerous scientific applications:

  • Biochemical Research: Utilized in studies investigating RNA modifications and their effects on gene regulation.
  • Therapeutics: Potential applications in developing antiviral agents or modifying mRNA vaccines to enhance stability and efficacy.
  • Diagnostics: Employed in assays for identifying modified RNAs in various diseases, providing insights into disease mechanisms related to RNA processing.
Introduction to Pseudouridine

Pseudouridine (Ψ), often termed the "fifth nucleoside" due to its exceptional abundance, represents a structurally unique isomer of uridine characterized by a carbon-carbon glycosidic bond between the uracil base (C5) and the ribose sugar (C1') instead of the standard nitrogen-carbon bond [1] [4]. This seemingly subtle alteration confers distinct chemical properties, including enhanced hydrogen bonding capacity (via the free N1-H group) and increased conformational rigidity, profoundly impacting RNA structure and function across all domains of life [1] [5]. As the most abundant post-transcriptional RNA modification discovered to date, Ψ plays fundamental roles in cellular RNA biology and has emerged as a critical player in gene regulation and disease [3] [10].

Historical Discovery and Nomenclature

The story of pseudouridine began in 1951 when scientists Earl Volkin and Lazarus Astrachan, while studying yeast RNA hydrolysates via paper chromatography, encountered an unusual ultraviolet-absorbing spot that migrated differently than the canonical nucleosides [9]. This enigmatic compound was initially designated "spot V" or simply "Fifth Nucleotide" due to its unexpected presence alongside adenosine, cytidine, guanosine, and uridine. Its isolation and initial characterization were pivotal achievements by Weissman, Cohn, and Volkin shortly thereafter [1].

By 1957, rigorous chemical analysis led by Robert W. Holley and colleagues definitively established its structure as 5-ribosyluracil [1]. Recognizing its structural relationship to—yet distinct difference from—uridine, it was aptly named "pseudouridine" (Ψ). The Greek letter Psi (Ψ) was subsequently adopted as its standard abbreviation, symbolizing its status as a fundamental RNA constituent. The nomenclature "pseudouridine B" occasionally appears in older literature, often referring to specific isomeric forms or derivatives identified during early structural characterization efforts, but "pseudouridine" (Ψ) is the universally accepted term today [1] [8].

Table 1: Key Milestones in Pseudouridine Discovery

YearMilestoneKey ContributorsSignificance
1951Initial DiscoveryVolkin & AstrachanIdentification of "Fifth Nucleotide" in yeast RNA
1957Structural ElucidationHolley et al.Determination as 5-ribosyluracil
1959NamingCohn & DavisFormal naming as "Pseudouridine" (Ψ)
Late 1980s-2000sSynthase IdentificationMultiple groupsDiscovery of RNA-dependent (H/ACA RNP) and stand-alone (PUS enzymes) pseudouridylation mechanisms
2014mRNA Pseudouridine MappingCarlile, Schwartz et al.First transcriptome-wide maps revealing Ψ in mRNA

Biological Prevalence Across Phylogenetic Domains

Pseudouridine exhibits remarkable phylogenetic ubiquity, being found in the Bacteria, Archaea, and Eukarya domains [1] [2]. Its prevalence increases significantly with organismal complexity, reflecting an expansion of pseudouridylation machinery and functional diversification.

  • Ubiquity and Abundance: Ψ is quantitatively the most abundant modified nucleoside in cellular RNA, present in tRNA, rRNA, snRNA, snoRNA, and mRNA [1] [3]. For instance, it constitutes up to 4% of nucleotides in yeast tRNA [1]. Ribosomal RNA is particularly heavily modified; Escherichia coli rRNA contains ~11 Ψ residues, yeast cytoplasmic rRNA contains ~30 Ψ residues, and human rRNA harbors a remarkable ~100 Ψ residues [1] [5]. This increase correlates with ribosome complexity and functional sophistication.

  • RNA Type Specific Distribution:

  • tRNA: Ψ is ubiquitous and numerous in tRNAs across all domains. Key conserved sites include position 55 (crucial for the TΨC loop structure and tRNA elbow stability), and positions within the D-loop and anticodon stem-loop (ASL) (e.g., 27, 28, 31, 32, 38, 39), impacting ASL conformation and decoding accuracy [1] [5]. On average, each tRNA molecule carries 2-3 Ψ modifications [5].
  • rRNA: Ψ residues are highly conserved and cluster within functionally critical regions of both the small (SSU) and large (LSU) ribosomal subunits, such as the peptidyl transferase center, decoding site, and subunit interface, where they stabilize rRNA structure and fine-tune ribosome assembly and function [1] [2].
  • snRNA: Essential spliceosomal snRNAs (e.g., U1, U2, U4, U5, U6) contain phylogenetically conserved Ψ residues, often located in regions involved in RNA-RNA or RNA-protein interactions critical for spliceosome assembly and catalysis [1] [11].
  • mRNA: Once thought exclusive to stable non-coding RNAs, transcriptome-wide mapping (e.g., using CeU-Seq, BID-Seq, nanopore sequencing) has revealed widespread, albeit often dynamic and context-dependent, Ψ modification within eukaryotic mRNAs, approaching the abundance of m6A in some cell types [3] [10] [23]. Modifications occur within coding sequences (CDS), 5' and 3' untranslated regions (UTRs), and even introns of pre-mRNA [3].

  • Phylogenetic Variation:

  • Bacteria: Primarily utilize stand-alone pseudouridine synthases (PUS enzymes) belonging to distinct families (e.g., TruA, TruB, TruD, RsuA, RluA) for site-specific modification. Ψ counts in rRNA/tRNA are generally lower than in eukaryotes [1] [2].
  • Archaea: Employ both stand-alone PUS enzymes and RNA-guided systems related to the eukaryotic H/ACA system [2].
  • Eukaryotes: Utilize a combination of stand-alone PUS enzymes (e.g., PUS1, PUS3, PUS7, PUS10, TRUB1) and box H/ACA ribonucleoproteins (RNPs). The H/ACA RNP system, comprising the catalytic dyskerin (DKC1/Cbf5) bound to guide RNAs (snoRNAs or scaRNAs) and accessory proteins (NOP10, NHP2, GAR1), is responsible for the majority of rRNA and snRNA pseudouridylation and contributes significantly to mRNA modification [1] [2] [7]. The number and complexity of H/ACA guides increase with organismal complexity.

Table 2: Pseudouridine Prevalence Across RNA Types and Organisms

RNA TypeKey Pseudouridine SitesBacteria (e.g., E. coli)Eukaryotes (e.g., Human)Primary Catalytic Machinery
tRNAΨ38, Ψ39 (ASL); Ψ55 (TΨC loop)~2-4 Ψ per tRNA; Conserved sites (e.g., Ψ55)~2-5 Ψ per tRNA; Highly conserved core sites plus species-specificStand-alone PUS (TruA, TruB, TruD families); PUS1, PUS3, PUS4 (TRUB1), PUS7, PUS10
rRNA (SSU & LSU)Functional centers (PTC, decoding site)~11 sites~100 sitesStand-alone PUS (RsuA, RluA); H/ACA RNP (DKC1 complex + guide RNAs)
snRNA (Spliceosomal)Sm site, loop regionsLimitedNumerous conserved sites (e.g., U2 Ψ35)Primarily H/ACA RNP (scaRNPs)
mRNACDS, UTRs, intronsDetected but less characterizedWidespread, dynamic, cell/tissue-specific; Approaching m6A abundanceStand-alone PUS (PUS1, PUS7, PUS10); H/ACA RNP; Context dependent

Significance in RNA Modification Landscapes

Pseudouridine occupies a central position within the epitranscriptome, the complex landscape of chemical modifications regulating RNA function. Its unique chemical properties underpin its diverse roles:

  • Chemical Properties Driving Function: The C-C glycosidic bond in Ψ allows for greater rotational freedom compared to standard nucleosides [1]. Crucially, the extra hydrogen bond donor at the N1 position (absent in uridine) enables Ψ to form additional stabilizing interactions. These include:
  • Enhanced base stacking within RNA helices.
  • Formation of additional water-mediated hydrogen bonds to the RNA backbone, significantly rigidifying the local sugar-phosphate conformation (favoring the C3'-endo sugar pucker) [1] [5] [8].
  • Participation in non-canonical base pairs (e.g., Ψ-A, Ψ-G, Ψ-U, Ψ-C).

  • Core Functions in RNA Biology:

  • Structural Stabilization: Ψ is a major contributor to the thermal stability and structural integrity of functional RNA domains. In tRNA, Ψ55 stabilizes the crucial "elbow" conformation by forming a reverse Hoogsteen pair with G18 [1] [5]. In rRNA, clustered Ψ residues stabilize complex folding and intersubunit bridges essential for ribosome function [1] [2].
  • Fine-Tuning Functional RNA Interactions: Ψ modulates RNA-protein and RNA-RNA interactions. For example, Ψ modifications in the snRNA U2 (e.g., Ψ35) enhance its interaction with the pre-mRNA branch point during splicing [1] [11]. In the ribosome, Ψ residues in the decoding center subtly influence fidelity of tRNA-mRNA codon recognition and peptidyl transferase activity [2] [4].
  • Regulating mRNA Metabolism: mRNA pseudouridylation is dynamic and can influence:
  • mRNA Stability: Ψ can potentially alter susceptibility to nucleases or recruit stabilizing/destabilizing factors [3].
  • Translation Efficiency: Ψ within coding sequences can influence ribosome translocation kinetics and translation fidelity. Notably, Ψ in stop codons (UAA, UAG, UGA) promotes nonsense suppression (readthrough), similar to U-to-C mutations [1] [12].
  • Coding Potential: While Ψ base-pairs like U during decoding, its altered properties can subtly impact codon-anticodon interaction strength and accuracy [5] [41].

  • Biomedical Relevance: Dysregulation of pseudouridylation is increasingly linked to human diseases, particularly cancer:

  • Ψ as Biomarker: Elevated levels of free Ψ are detected in serum, urine, and saliva of patients with various cancers (e.g., SCLC, OV, OSCC, PCa), correlating with disease stage and prognosis [10].
  • Synthases in Disease: Overexpression or mutation of PUS enzymes and H/ACA core components (e.g., DKC1/dyskerin, PUS1, PUS7, PUS10) is implicated in tumorigenesis (e.g., glioblastoma, hematological malignancies) and specific genetic syndromes (e.g., Dyskeratosis Congenita linked to DKC1 mutations, Mitochondrial Myopathy and Sideroblastic Anemia linked to PUS1 mutations, Mental Retardation linked to PUS3/PUS7 mutations) [5] [7] [10]. Mechanistically, this often involves dysregulation of protein synthesis, impaired ribosome biogenesis, altered miRNA processing, or defective telomerase maintenance [7] [10] [22].
  • Therapeutic mRNA: The incorporation of N1-methylpseudouridine (m1Ψ, a Ψ derivative) into synthetic mRNA (e.g., SARS-CoV-2 vaccines like BNT162b2/Comirnaty) dramatically enhances mRNA stability and translational capacity while simultaneously reducing immunogenicity by evading recognition by innate immune sensors (e.g., TLRs, RIG-I) [6] [13]. This highlights the profound functional impact of Ψ modifications on mRNA behavior.

Table 3: Functional Consequences of Pseudouridine Modification in Different RNA Contexts

Functional ConsequenceMechanistic BasisExample RNA ContextBiological Impact
Enhanced Structural StabilityExtra H-bond donor (N1-H) forms water-mediated H-bonds to backbone; Favors C3'-endo sugar puckertRNA elbow (Ψ55); rRNA functional domainsStabilizes tertiary folds; Increases RNA melting temperature (Tm)
Improved Base StackingIncreased rotational freedom of glycosidic bond; Planar configurationtRNA ASL (Ψ38, Ψ39); Helical regions in rRNA/snRNAStabilizes local secondary structure; Optimizes functional RNA conformations
Altered RNA-Protein InteractionsCreation/destruction of protein binding epitopes; Stabilization of RNA structures recognized by proteinsSpliceosomal snRNAs; Telomerase RNA; mRNA RNP complexesModulates spliceosome assembly; Affects telomerase activity; Alters mRNA RNP composition (stability, translation)
Modulated RNA-RNA InteractionsStrengthened base pairing potential; Formation of non-canonical pairssnRNA:pre-mRNA (e.g., U2 Ψ35:branch point); rRNA:tRNA; codon:anticodonEnhances splicing efficiency; Fine-tunes ribosome decoding and fidelity; Promotes stop codon readthrough
Reduced Innate Immune RecognitionAltered molecular signature; Masking of pathogen-associated patternsSynthetic mRNA (m1Ψ substitution)Enables therapeutic mRNA applications (e.g., vaccines) by reducing IFN response

Properties

CAS Number

10017-66-0

Product Name

Pseudouridine B

IUPAC Name

5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione

Molecular Formula

C9H12N2O6

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7-/m1/s1

InChI Key

PTJWIQPHWPFNBW-DBRKOABJSA-N

SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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